molecular formula C14H19N3O8S B2518778 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate CAS No. 313641-57-5

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate

Cat. No.: B2518778
CAS No.: 313641-57-5
M. Wt: 389.38
InChI Key: JFPABTGZBZTTCH-UHFFFAOYSA-N
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Description

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an ethyl group, a nitrophenyl sulfonyl group, and a piperazine ring, making it a unique and potentially valuable compound in various scientific fields.

Scientific Research Applications

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate has several scientific research applications:

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 .

Mechanism of Action

Preparation Methods

The synthesis of 1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted piperazines. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.

Comparison with Similar Compounds

1-Ethyl-4-((2-nitrophenyl)sulfonyl)piperazine oxalate can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-ethyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.C2H2O4/c1-2-13-7-9-14(10-8-13)20(18,19)12-6-4-3-5-11(12)15(16)17;3-1(4)2(5)6/h3-6H,2,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPABTGZBZTTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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